molecular formula C11H12N2O2S B7756220 (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide

(E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide

Cat. No.: B7756220
M. Wt: 236.29 g/mol
InChI Key: XNZQGECIJYRRRU-VOTSOKGWSA-N
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Description

(E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide is an organic compound characterized by the presence of a carbamothioyl group attached to an acrylamide backbone with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between cyanoacetamide and aromatic aldehydes, employing triethylamine as a catalyst under microwave irradiation. The reaction conditions are optimized to achieve high yields (93-99%) within a short reaction time of 30 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and biocatalytic reduction by marine-derived fungi, such as Cladosporium sp., can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-carbamothioyl-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-9-5-3-2-4-8(9)6-7-10(14)13-11(12)16/h2-7H,1H3,(H3,12,13,14,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZQGECIJYRRRU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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